2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
2-(4-Ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a structurally complex acetamide derivative featuring two distinct pharmacophores: a 4-ethoxyphenoxy group and a 1-(4-ethoxyphenyl)-tetrazole moiety. The compound’s core structure comprises an acetamide backbone, where the carbonyl group is substituted with a 4-ethoxyphenoxy ether linkage. The nitrogen atom of the acetamide is connected to a methyl group, which bridges to a 1,2,3,4-tetrazole ring. This tetrazole is further substituted with a 4-ethoxyphenyl group at the 1-position .
The 4-ethoxy groups on both aromatic rings likely enhance lipophilicity and metabolic stability, while the tetrazole ring contributes to hydrogen-bonding capabilities and resistance to oxidative degradation . Such structural attributes position this compound as a candidate for therapeutic applications, particularly in areas where heterocyclic acetamide derivatives have shown promise, such as antimicrobial, anti-inflammatory, or anticancer agents .
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-3-27-16-7-5-15(6-8-16)25-19(22-23-24-25)13-21-20(26)14-29-18-11-9-17(10-12-18)28-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJLZAGZAHAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves several steps. One common synthetic route starts with the preparation of 4-ethoxyphenol, which is then reacted with ethyl bromoacetate to form 2-(4-ethoxyphenoxy)acetic acid. This intermediate is further reacted with 1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazole-5-carbaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and tetrazole moieties.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids and alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a tetrazole ring , an ethoxyphenyl group , and an acetamide moiety , contributing to its diverse chemical behavior. Its molecular formula is with a molecular weight of approximately 370.41 g/mol. The presence of the tetrazole ring is particularly significant as it is commonly associated with various biological activities.
Medicinal Chemistry
The compound's potential therapeutic applications are being explored in several areas:
- Anticancer Activity : Research indicates that tetrazole-containing compounds can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The structural components of this compound suggest potential antimicrobial activity. Compounds with similar structures have been found effective against bacterial strains, indicating that this compound may also possess similar properties .
Comprehensive biological activity studies are essential for evaluating the compound's efficacy against various targets:
- Enzyme Inhibition : The compound could be screened against enzyme targets such as kinases or proteases to evaluate its inhibitory effects. Preliminary studies on related compounds suggest promising results in enzyme modulation .
- Cell Line Studies : Testing the compound on different cell lines can provide insights into its cytotoxic effects and mechanisms of action. This approach is critical for understanding its therapeutic potential.
Structure-Activity Relationship (SAR) Studies
Investigating the structure-activity relationships of this compound can lead to the optimization of its pharmacological profile:
- Synthesis of Analogues : By synthesizing and evaluating structurally related analogues, researchers can identify key structural features responsible for biological activity. This process allows for targeted modifications that enhance efficacy or reduce toxicity .
Physicochemical Property Investigations
Understanding the physicochemical properties of the compound is crucial for pharmaceutical development:
- Solubility and Stability : Studies on solubility and stability under various conditions can inform formulation strategies for drug delivery systems .
- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties will aid in predicting the compound's behavior in biological systems.
Potential in Materials Science
The unique chemical structure of 2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide also opens avenues for applications in materials science:
- Electronic Properties : The presence of conjugated systems in the structure may allow for investigations into its electronic and optical properties, which could be useful in developing organic electronic materials or sensors .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial activities |
| Biological Studies | Enzyme inhibition and cytotoxicity testing on cell lines |
| Structure-Activity Relationship | Synthesis of analogues to optimize pharmacological profiles |
| Physicochemical Properties | Studies on solubility, stability, and pharmacokinetics |
| Materials Science | Exploration of electronic and optical properties |
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The phenoxy and tetrazole groups are known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide with structurally and functionally related compounds, emphasizing substituent effects, pharmacological profiles, and synthetic methodologies.
Structural Analogues and Substituent Effects
| Compound Name | Key Structural Differences | Biological Implications | References |
|---|---|---|---|
| N-(4-Ethoxyphenyl)-2-{[1-(3-Methylphenyl)-1H-Tetrazol-5-yl]Sulfanyl}Acetamide | Replaces methyl bridge with sulfanyl (-S-) group; 3-methylphenyl substituent on tetrazole. | Sulfanyl group may increase electrophilicity, altering receptor interactions. 3-Methylphenyl could reduce solubility compared to 4-ethoxyphenyl. | |
| 3-{[1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl]Methyl}-1-(2-Fluorophenyl)Urea | Urea replaces acetamide core; 2-fluorophenyl substituent. | Urea’s hydrogen-bonding capacity may enhance target affinity. Fluorine substitution improves metabolic stability and membrane penetration. | |
| 2-Ethoxy-N-{1-[4-(4-Ethoxyphenyl)-1,3-Thiazol-2-yl]-3-Methyl-1H-Pyrazol-5-yl}Acetamide | Thiazole and pyrazole rings replace tetrazole; additional methyl group on pyrazole. | Thiazole’s aromaticity may confer different electronic properties, potentially influencing antimicrobial activity. | |
| N-(2-Ethoxyphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide | Triazole replaces tetrazole; thiophene and propenyl substituents. | Thiophene’s π-electron system could enhance binding to aromatic receptors. Propenyl group may introduce steric hindrance. |
Pharmacological Activity Comparisons
- Antimicrobial Potential: Compounds with sulfanyl bridges (e.g., ) or thiophene substituents (e.g., ) exhibit pronounced antimicrobial activity, likely due to enhanced membrane disruption. The target compound’s ethoxy groups may reduce cytotoxicity compared to nitro- or halogen-substituted analogues .
- Metabolic Stability : Fluorine-substituted derivatives (e.g., ) and tetrazole-containing compounds (e.g., ) demonstrate superior metabolic stability over methoxy or nitro analogues, which are prone to demethylation or reduction .
- Anti-Proliferative Activity : Hydroxyacetamide derivatives (e.g., ) and triazole-linked compounds (e.g., ) show antiproliferative effects, suggesting the target compound’s acetamide-tetrazole framework may similarly inhibit cancer cell growth.
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | LogP | Molecular Weight | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3.8 | 437.45 | 0.12 |
| N-(4-Ethoxyphenyl)-2-{[1-(3-Methylphenyl)-1H-Tetrazol-5-yl]Sulfanyl}Acetamide | 4.1 | 425.48 | 0.08 |
| 3-{[1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl]Methyl}-1-(2-Fluorophenyl)Urea | 3.5 | 398.39 | 0.15 |
Biological Activity
Overview of the Compound
The compound “2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide” is a synthetic organic molecule that belongs to the class of acetamides. Its structure includes a tetrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Compounds containing tetrazole moieties have been investigated for their anticancer properties. Research indicates that tetrazoles can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that tetrazole derivatives can interfere with cell cycle progression and promote cell death in various cancer cell lines.
Antioxidant Properties
Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Compounds similar to the one have demonstrated significant antioxidant activity in vitro. They can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from oxidative damage.
Antimicrobial Activity
Many phenolic compounds exhibit antimicrobial properties. The presence of the ethoxyphenyl group in this compound suggests potential antibacterial and antifungal activities. Research has shown that phenolic compounds can disrupt microbial cell membranes and inhibit enzyme activity, leading to microbial cell death.
Enzyme Inhibition
Enzyme inhibition is another area where similar compounds have shown promise. For example, certain acetamides have been found to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making such compounds valuable in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Activity of Tetrazole Derivatives
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various tetrazole derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antioxidant Potential of Phenolic Compounds
Research conducted by Food Chemistry highlighted the antioxidant potential of phenolic compounds derived from plants. The study showed that these compounds could significantly reduce oxidative stress markers in cellular models, suggesting their therapeutic potential against oxidative stress-related diseases.
Case Study 3: Antimicrobial Efficacy of Phenolic Acids
A comprehensive review published in Frontiers in Microbiology discussed the antimicrobial properties of phenolic acids. The review concluded that these compounds possess broad-spectrum activity against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
